molecular formula C11H10Cl2N2OS2 B12494243 N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No.: B12494243
M. Wt: 321.2 g/mol
InChI Key: VIOQPIPFGQQJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorophenyl halide reacts with the thiazole derivative.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or thiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazoles.

    Dichlorophenyl Compounds: Compounds containing the 2,6-dichlorophenyl group, such as diclofenac or chlorpheniramine.

Uniqueness

N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole or dichlorophenyl compounds.

Properties

Molecular Formula

C11H10Cl2N2OS2

Molecular Weight

321.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C11H10Cl2N2OS2/c12-7-2-1-3-8(13)10(7)15-9(16)6-18-11-14-4-5-17-11/h1-3H,4-6H2,(H,15,16)

InChI Key

VIOQPIPFGQQJDK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.